3-(Propan-2-yl)-1,4-dioxan-2-one
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Overview
Description
3-(Propan-2-yl)-1,4-dioxan-2-one is an organic compound with the molecular formula C7H12O3 It is a cyclic carbonate, which is a type of organic compound containing a carbonate group in a ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-1,4-dioxan-2-one typically involves the reaction of 1,3-diols with phosgene derivatives or carbon monoxide . This reaction is carried out under controlled conditions to ensure the formation of the desired cyclic carbonate. The use of phosgene derivatives requires careful handling due to their toxicity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.
Reduction: Reduction reactions can convert the cyclic carbonate into other functional groups.
Substitution: The compound can undergo substitution reactions where one of the groups in the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonates, while reduction can produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(Propan-2-yl)-1,4-dioxan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates, which are valuable materials due to their strength and transparency.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as biodegradability and thermal stability.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)-1,4-dioxan-2-one involves its ability to undergo ring-opening polymerization. This process is initiated by catalysts such as aluminum ethylate and proceeds through a coordination-insertion mechanism . The compound’s ability to form polymers with specific properties makes it valuable in various applications.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1,3-dioxolan-2-one: This compound is similar in structure and also used in polymer chemistry.
1,3-Dioxan-2-one: Another cyclic carbonate with similar reactivity and applications.
Uniqueness
3-(Propan-2-yl)-1,4-dioxan-2-one is unique due to its specific ring structure and the presence of the propan-2-yl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of specialized polymers and materials.
Properties
IUPAC Name |
3-propan-2-yl-1,4-dioxan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)6-7(8)10-4-3-9-6/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCXEJSSTZCXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)OCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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